Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
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Overview
Description
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride primarily targets the interleukin (IL)-17A . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound interacts with IL-17A, inhibiting its function . This interaction results in the reduction of the pro-inflammatory responses that IL-17A typically induces .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . This disruption can lead to a decrease in inflammation and tissue damage, providing relief from conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue damage. By inhibiting IL-17A, it can help to alleviate symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit COX-2, an enzyme involved in inflammation . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The cellular effects of this compound are diverse and can influence various cellular processes. For instance, it has been identified as an IL-17A inhibitor, which can have significant effects on cell signaling pathways, gene expression, and cellular metabolism . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As an IL-17A inhibitor, it can bind to IL-17A, preventing it from signaling through its receptor . This can lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrazine: Used in the development of anticancer agents.
Imidazo[1,2-b]pyridazine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h1-4H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVMBMAQIHFKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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